molecular formula C10H14F2N4 B13685486 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine

2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine

Cat. No.: B13685486
M. Wt: 228.24 g/mol
InChI Key: NYOZABKUOYTRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluoropiperidinyl group attached to a methylpyrimidinyl moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine typically involves the reaction of 4,4-difluoropiperidine with 6-methylpyrimidin-4-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Difluoropiperidin-1-yl)aniline
  • 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline
  • 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

Uniqueness

Compared to similar compounds, 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine stands out due to its unique combination of a difluoropiperidinyl group and a methylpyrimidinyl moiety

Properties

Molecular Formula

C10H14F2N4

Molecular Weight

228.24 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C10H14F2N4/c1-7-6-8(13)15-9(14-7)16-4-2-10(11,12)3-5-16/h6H,2-5H2,1H3,(H2,13,14,15)

InChI Key

NYOZABKUOYTRGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)N

Origin of Product

United States

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